1'-(4-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’-(4-Methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an oxazine and a quinoline ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1’-(4-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps, typically starting with the preparation of the quinoline and oxazine precursors. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the spiro linkage. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like halogens or amines. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(4-Methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other spiro-oxazine-quinoline derivatives, such as:
- 5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione
- 3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1’-(4-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its specific spiro linkage and the presence of both nitro and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O7 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H20N4O7/c1-32-16-5-2-14(3-6-16)25-20(28)22(19(27)23-21(25)29)11-13-10-15(26(30)31)4-7-17(13)24-8-9-33-12-18(22)24/h2-7,10,18H,8-9,11-12H2,1H3,(H,23,27,29) |
InChI Key |
LHWAVSIROMZLBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3COCC5)C(=O)NC2=O |
Origin of Product |
United States |
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